N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole ring, a nitrobenzene sulfonamide group, and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of 6-ethoxy-1,3-benzothiazole-2-amine, which is then reacted with 3-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide
- Benzothiazole thiourea derivatives
- Aminothiazole-linked metal chelates
Uniqueness
N-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHYL}-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and nitro groups, along with the benzothiazole ring, make it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethyl]-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S3/c1-2-25-13-6-7-15-16(11-13)27-17(19-15)26-9-8-18-28(23,24)14-5-3-4-12(10-14)20(21)22/h3-7,10-11,18H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVKQDUXJVVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.